molecular formula C11H9Cl2N3O2 B2660807 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole CAS No. 957310-33-7

1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole

Cat. No.: B2660807
CAS No.: 957310-33-7
M. Wt: 286.11
InChI Key: SQKMMZVWBRUZHT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a nitropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Formation of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-aminopyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(12)10(13)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKMMZVWBRUZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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